In-Depth Technical Guide: Physical Properties and Reactivity Profiles of 1-(4-Iodothiophen-2-yl)ethanone
In-Depth Technical Guide: Physical Properties and Reactivity Profiles of 1-(4-Iodothiophen-2-yl)ethanone
Executive Summary
1-(4-Iodothiophen-2-yl)ethanone (CAS: 33148-75-3) is a highly specialized halogenated heteroaromatic building block. Characterized by a central thiophene ring, an electron-withdrawing acetyl group at the C2 position, and a highly reactive iodine atom at the C4 position, this compound serves as a critical intermediate in advanced organic synthesis, medicinal chemistry, and materials science (1[1]). The orthogonal reactivity of its functional groups allows for precise, late-stage functionalization, making it indispensable for synthesizing complex thienyl-containing architectures (2[2]).
Section 1: Physicochemical Properties and Structural Causality
Understanding the physical properties of 1-(4-Iodothiophen-2-yl)ethanone is crucial for optimizing reaction conditions, storage, and downstream processing.
Table 1: Quantitative Physical Properties of 1-(4-Iodothiophen-2-yl)ethanone
| Property | Value | Causality / Structural Implication |
| CAS Number | 33148-75-3 | Unique identifier for regulatory compliance and global sourcing (1[1]). |
| Molecular Formula | C6H5IOS | Defines the stoichiometric mass for precise reaction planning. |
| Molecular Weight | 252.07 g/mol | Unusually high MW relative to its carbon count, directly caused by the heavy iodine atom (3[3]). |
| Predicted Boiling Point | 312.6 ± 27.0 °C | Elevated BP driven by strong dipole-dipole interactions from the carbonyl group and massive dispersion forces from the polarizable iodine electron cloud (3[3]). |
| Predicted Density | 1.902 ± 0.06 g/cm³ | Exceptionally dense; the iodine atom (atomic mass 126.9) constitutes >50% of the molecular mass, leading to tight molecular packing (3[3]). |
| Storage Conditions | 2–8 °C | Refrigeration is required to prevent gradual photolytic or thermal degradation of the thermodynamically labile C-I bond (3[3]). |
Mechanistic Insight: The acetyl group at C2 exerts both a mesomeric (-M) and inductive (-I) electron-withdrawing effect. This depletes the electron density of the thiophene core, increasing its electrophilic character. Conversely, the massive, polarizable electron cloud of the iodine atom at C4 provides a highly labile thermodynamic handle (low bond dissociation energy), perfectly primed for oxidative addition by low-valent transition metals.
Section 2: Reactivity Profile and Synthetic Utility
The primary utility of 1-(4-Iodothiophen-2-yl)ethanone lies in its application as an electrophilic partner in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings).
The C-I bond is significantly weaker than C-Br or C-Cl bonds. This thermodynamic lability ensures that oxidative addition occurs rapidly and selectively at the C4 position, even if other halogens are present elsewhere on the molecule (2[2]). Furthermore, the electron-deficient nature of the thiophene ring—induced by the C2 acetyl group—accelerates the reductive elimination step of the catalytic cycle, driving the reaction forward with high turnover frequencies.
Section 3: Experimental Protocol - Site-Selective Suzuki-Miyaura Cross-Coupling
To leverage the reactivity of 1-(4-Iodothiophen-2-yl)ethanone, the following self-validating protocol details its coupling with an arylboronic acid.
Objective: Synthesize a 4-aryl-2-acetylthiophene derivative via Pd-catalyzed cross-coupling.
Step-by-Step Methodology:
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Reagent Preparation & Degassing:
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Action: In an oven-dried Schlenk flask, combine 1-(4-Iodothiophen-2-yl)ethanone (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v).
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Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex.
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Critical Step: Sparge the mixture with Argon for 15 minutes. Oxygen rapidly oxidizes the electron-rich Pd(0) catalyst into an inactive Pd(II) species, which will immediately halt the catalytic cycle.
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Catalyst Addition & Heating:
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Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 80 °C.
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Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is geometrically required to facilitate rapid reductive elimination. The high reactivity of the C-I bond allows the reaction to proceed at a moderate 80 °C, preventing thermal degradation of the thiophene core.
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Reaction Monitoring (Self-Validation):
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Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent.
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Validation: The complete disappearance of the UV-active starting material spot validates full conversion.
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Quenching & Extraction:
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Action: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification & Analytical Validation:
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Action: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography.
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Validation: Confirm the product structure using ¹H-NMR spectroscopy. The successful coupling is validated by the disappearance of the distinct thiophene C4-proton singlet and the emergence of a new aryl multiplet in the aromatic region.
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Section 4: Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the catalytic cycle, highlighting the specific intermediates formed when using 1-(4-Iodothiophen-2-yl)ethanone.
Fig 1. Catalytic cycle of Pd-catalyzed cross-coupling for 1-(4-Iodothiophen-2-yl)ethanone.
Section 5: Applications in Drug Discovery and Materials Science
Medicinal Chemistry: Thiophene rings are frequently employed as bioisosteres for phenyl rings to improve the metabolic stability, lipophilicity, and solubility of drug candidates. 1-(4-Iodothiophen-2-yl)ethanone is particularly valuable in the synthesis of enzyme inhibitors. For instance, functionalized iodothiophenes have been utilized in the synthesis of thienyl aminohydantoins, which act as potent BACE-1 inhibitors for countering Alzheimer's disease (4[4]). The iodo-handle allows for late-stage diversification, enabling medicinal chemists to rapidly screen various aryl substituents at the C4 position to optimize binding affinity.
Materials Science: In organic electronics, thiophene derivatives are the cornerstone of conductive polymers and organic light-emitting diodes (OLEDs). The C4-iodine atom allows for the controlled extension of the π-conjugated system. By coupling electron-donating or electron-withdrawing groups at this position, material scientists can finely tune the HOMO-LUMO gap of the resulting polymer, optimizing its optoelectronic properties.
References
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ACS Omega - Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. Available at: [Link]
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The Journal of Organic Chemistry - Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. Available at: [Link]
